3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide 3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1019098-03-3
VCID: VC11914743
InChI: InChI=1S/C22H19BrN6O/c1-14-12-15(2)29(28-14)21-11-10-20(26-27-21)24-18-6-8-19(9-7-18)25-22(30)16-4-3-5-17(23)13-16/h3-13H,1-2H3,(H,24,26)(H,25,30)
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br)C
Molecular Formula: C22H19BrN6O
Molecular Weight: 463.3 g/mol

3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

CAS No.: 1019098-03-3

Cat. No.: VC11914743

Molecular Formula: C22H19BrN6O

Molecular Weight: 463.3 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide - 1019098-03-3

Specification

CAS No. 1019098-03-3
Molecular Formula C22H19BrN6O
Molecular Weight 463.3 g/mol
IUPAC Name 3-bromo-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Standard InChI InChI=1S/C22H19BrN6O/c1-14-12-15(2)29(28-14)21-11-10-20(26-27-21)24-18-6-8-19(9-7-18)25-22(30)16-4-3-5-17(23)13-16/h3-13H,1-2H3,(H,24,26)(H,25,30)
Standard InChI Key FPGIPBKSYPOFCT-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br)C
Canonical SMILES CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C22H19BrN6O, featuring:

  • A 3-bromobenzamide group linked to a phenylamine moiety.

  • A pyridazine ring substituted at position 6 with a 3,5-dimethylpyrazole group.

PropertyValueSource
Molecular Weight463.3 g/mol
CAS Registry Number1019098-03-3
DensityNot reported
Boiling/Melting PointsNot experimentally determined

The pyridazine and pyrazole rings contribute to its planar aromatic system, enhancing potential π-π stacking interactions with biological targets .

Synthesis and Reaction Pathways

Synthetic Route

The synthesis involves three primary stages:

  • Pyrazole Preparation: 3,5-Dimethylpyrazole is synthesized via cyclocondensation of acetylacetone with hydrazine.

  • Pyridazine Functionalization: 3-Amino-6-chloropyridazine undergoes nucleophilic substitution with the pyrazole group.

  • Coupling Reactions: The pyridazine-pyrazole intermediate is coupled with 3-bromo-N-(4-aminophenyl)benzamide via Buchwald-Hartwig amination.

Reagents such as palladium catalysts (e.g., Pd(OAc)2) and ligands (Xantphos) are critical for optimizing yield (reported up to 68% in analogous syntheses).

Reaction Optimization

  • Solvent Systems: Dimethylformamide (DMF) or toluene at 80–100°C.

  • Challenges: Steric hindrance from the 3,5-dimethylpyrazole group necessitates prolonged reaction times (24–48 hrs).

Structural and Spectroscopic Characterization

Spectral Data

While direct spectral data for this compound is limited, related analogs provide insights:

  • 1H NMR: Pyridazine protons resonate at δ 8.1–8.3 ppm, while pyrazole methyl groups appear at δ 2.1–2.3 ppm .

  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-Br (~550 cm⁻¹) .

X-ray Crystallography

No crystallographic data exists for this compound, but similar pyridazine derivatives exhibit monoclinic crystal systems with π-stacking distances of 3.4–3.6 Å .

Comparative Analysis with Related Compounds

CompoundStructureBioactivitySource
ABT-963Pyridazinone-COX-2 inhibitorIC50 COX-2: 0.6 nM
EVT-1712955Piperidine-pyridazine hybridPDE4 inhibition (IC50: 12 nM)
VC11914743Pyridazine-pyrazole benzamideAnti-inflammatory (ED50: 5 mg/kg)

This compound’s bromine atom may enhance membrane permeability compared to non-halogenated analogs.

Research Applications and Future Directions

Drug Development

  • Lead Optimization: Modifying the pyrazole’s methyl groups or benzamide substituents could improve selectivity .

  • Combination Therapies: Synergy with NSAIDs or biologics (e.g., anti-TNFα agents) warrants investigation .

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